molecular formula C20H19N3O3S B3723735 2-{[4-hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[4-hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B3723735
M. Wt: 381.4 g/mol
InChI Key: VXKCVIGILDGMGM-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a hydroxyl group at position 4 and a 4-methoxyphenyl group at position 4. The sulfanylacetamide moiety is linked to the pyrimidine’s position 2, with the acetamide nitrogen bonded to a 4-methylphenyl group. While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related acetamide derivatives demonstrate diverse biological activities, including anticancer properties .

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-13-3-7-15(8-4-13)21-19(25)12-27-20-22-17(11-18(24)23-20)14-5-9-16(26-2)10-6-14/h3-11H,12H2,1-2H3,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKCVIGILDGMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of Substituents: The hydroxy and methoxy groups can be introduced through electrophilic aromatic substitution reactions using suitable reagents such as methoxybenzene and hydroxybenzene.

    Sulfanyl Group Addition: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.

    Acetamide Formation: The final step involves the acylation of the pyrimidine derivative with an acetic anhydride or acetyl chloride in the presence of a base to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-{[4-hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications in treating neurodegenerative diseases and inflammatory conditions.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-{[4-hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Structural and Conformational Differences

Pyrimidine Core Modifications
  • N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide (CSD Entry ARARUI): Pyrimidine substituents: 4,6-diamino (electron-rich) vs. 4-hydroxy-6-(4-methoxyphenyl) in the target compound. Dihedral angles between pyrimidine and benzene rings: 67.84° (ARARUI) vs. pending data for the target compound. This angle influences molecular planarity and binding pocket interactions .
  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-Methylpyridin-2-yl)Acetamide :
    • Pyrimidine substituents: 4,6-dimethyl (hydrophobic) vs. polar groups in the target compound. The pyridyl acetamide group may enhance π-π stacking compared to the phenyl group in the target compound .
Acetamide Substituent Variations
  • N-(4-Methoxyphenyl)-2-(4-Morpholin-4-ylquinazoline-2-Sulfonyl)Acetamide :
    • A quinazoline-sulfonyl core replaces pyrimidine-sulfanyl, with morpholine enhancing solubility. This compound exhibited significant anticancer activity (IC₅₀ < 10 µM against MCF-7 and HCT-116), suggesting that sulfonyl and morpholine groups may improve potency compared to sulfanyl and methoxy substituents .
  • 2-[3-Ethyl-7-(4-Methylphenyl)-4-Oxothieno[3,2-d]Pyrimidin-2-yl]Sulfanyl-N-(3-Fluoro-4-Methylphenyl)Acetamide: A thienopyrimidine core with a ketone group replaces the hydroxy-pyrimidine.

Pharmacological Activity Trends

  • Anticancer Activity: Compounds with quinazoline-sulfonyl groups (e.g., 40 in ) showed IC₅₀ values < 10 µM against multiple cancer cell lines, attributed to morpholine’s solubility and sulfonyl’s hydrogen-bonding capacity. Pyrimidine-sulfanyl derivatives (e.g., ARARUI) lack reported activity, suggesting that substituent choice (amino vs. hydroxy/methoxy) critically impacts efficacy .

Molecular and Physicochemical Properties

Compound Name Pyrimidine Substituents Acetamide Substituent Molecular Weight (g/mol) Key Features Reference
Target Compound 4-hydroxy, 6-(4-methoxyphenyl) N-(4-methylphenyl) ~435 Polar groups for H-bonding -
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4,6-diamino N-(4-chlorophenyl) ~350 Planar conformation (dihedral angle 67.84°)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 4,6-dimethyl N-(4-methylpyridin-2-yl) ~305 Hydrophobic, π-π stacking potential
2-[3-Ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide Thienopyrimidine, 4-oxo N-(3-fluoro-4-methylphenyl) 467.59 Electronegative fluorine, higher MW

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

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